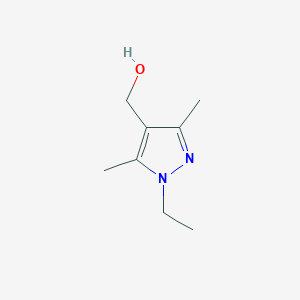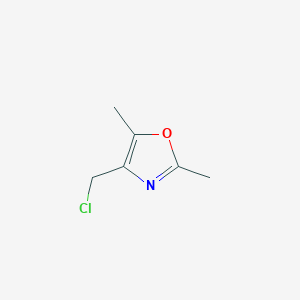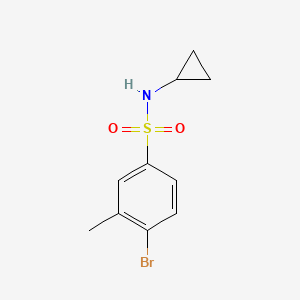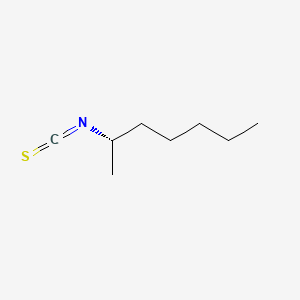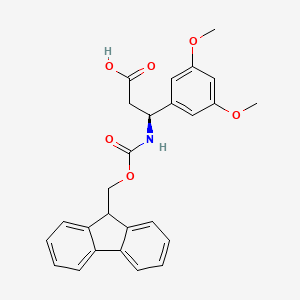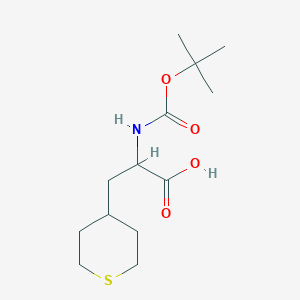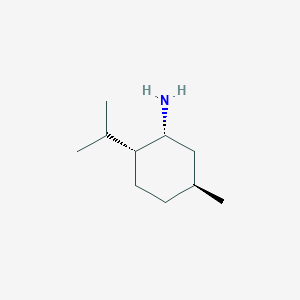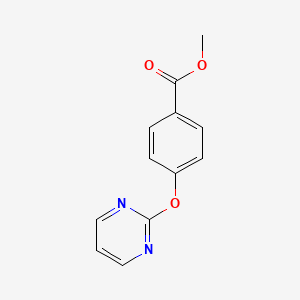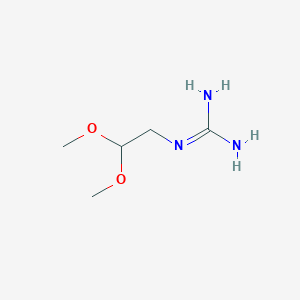
1-(2,2-Dimethoxyethyl)guanidine
Overview
Description
1-(2,2-Dimethoxyethyl)guanidine is a chemical compound with the molecular formula C5H13N3O2 . It is a derivative of guanidine, a strong organic base that exists primarily as guanidium ions at physiological pH .
Synthesis Analysis
The synthesis of guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, has been a topic of interest in recent research. A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines .Molecular Structure Analysis
The molecular structure of 1-(2,2-Dimethoxyethyl)guanidine is characterized by its molecular formula C5H13N3O2 . The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .Chemical Reactions Analysis
Guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, are known to participate in a variety of chemical reactions. They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .Scientific Research Applications
Future Directions
Research on guanidines, including 1-(2,2-Dimethoxyethyl)guanidine, continues to be an active area of study. Dendritic guanidines, which have multiple guanidine groups on their peripheries, offer advantages in terms of their synthesis and potential applications . The development of cell-penetrating dendrimers based on several different backbones, their structure-property relationships, and comparisons of their efficacies with those of known cell penetrating peptides are areas of ongoing research .
Mechanism of Action
Target of Action
1-(2,2-Dimethoxyethyl)guanidine is a guanidine derivative. Guanidine compounds, such as guanethidine, are known to act by inhibiting selectively transmission in post-ganglionic adrenergic nerves . They are believed to act mainly by preventing the release of norepinephrine at nerve endings and cause depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Mode of Action
The mode of action of guanidine compounds involves the inhibition or interference with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors . This results in a decrease in the release of norepinephrine, leading to a reduction in the response of the effector cells to sympathetic stimulation .
Biochemical Pathways
Guanidine compounds are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Pharmacokinetics
The molecular weight of 1-(2,2-dimethoxyethyl)guanidine is 14718 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Guanidinium-rich scaffolds are known to facilitate cellular translocation and delivery of bioactive cargos through biological barriers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of guanidine compounds . For instance, the production of guanidine alkaloids by the Mediterranean Sponge Crambe crambe showed a clear influence of the seasons and to a lesser extent of the geography . No effect of depth or farming was observed .
properties
IUPAC Name |
2-(2,2-dimethoxyethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428332 | |
| Record name | 1-(2,2-dimethoxyethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52737-38-9 | |
| Record name | 1-(2,2-dimethoxyethyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)
